3',5'-Dihydroxyacetophenone

概要

説明

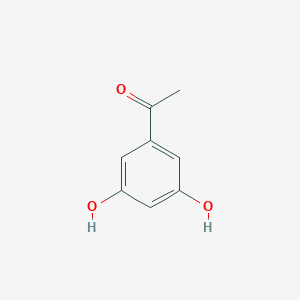

3,5-ジヒドロキシアセトフェノンは、分子式C8H8O3を持つ有機化合物です。これはアセトフェノンの誘導体であり、ベンゼン環の3位と5位に2つのヒドロキシル基が存在することを特徴としています。 この化合物は、その独特の化学的性質により、科学研究や産業における様々な用途で知られています .

2. 製法

合成経路と反応条件: 3,5-ジヒドロキシアセトフェノンは、いくつかの方法によって合成することができます。一般的な合成経路の1つは、アセトフェノン誘導体のヒドロキシル化です。 例えば、レゾルシノールを触媒の存在下で無水酢酸と反応させることにより、3,5-ジヒドロキシアセトフェノンが生成されます .

工業生産方法: 工業的な設定では、3,5-ジヒドロキシアセトフェノンの生産は、通常、高収率と高純度を確保するために、大型反応器と最適化された反応条件を用いて行われます。 このプロセスには、通常、再結晶による精製や、反応の進行を監視するための高度な分析技術の使用などのステップが含まれます .

3. 化学反応の分析

反応の種類: 3,5-ジヒドロキシアセトフェノンは、以下の化学反応など、様々な化学反応を起こします。

酸化: キノンを形成するために酸化されることがあります。

還元: 還元反応により、対応するアルコールに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。

主な生成物: これらの反応から生成される主な生成物には、使用される特定の反応条件や試薬に応じて、キノン、アルコール、エーテル、エステルなどがあります .

4. 科学研究における用途

3,5-ジヒドロキシアセトフェノンは、科学研究において幅広い用途があります。

化学: 有機合成における構成ブロックとして、またより複雑な分子の合成の前駆体として使用されます。

生物学: 酵素触媒反応や代謝経路の研究におけるモデル化合物として機能します。

医学: 抗酸化作用や抗炎症作用などの潜在的な治療効果が研究されています。

産業: 染料、香料、医薬品の製造に使用されます .

準備方法

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxyacetophenone can be synthesized through several methods. One common synthetic route involves the hydroxylation of acetophenone derivatives. For instance, resorcinol can be reacted with acetic anhydride in the presence of a catalyst to yield 3,5-Dihydroxyacetophenone .

Industrial Production Methods: In industrial settings, the production of 3,5-Dihydroxyacetophenone often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress .

化学反応の分析

Types of Reactions: 3,5-Dihydroxyacetophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into corresponding alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions

Major Products: The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Agricultural Applications

3',5'-Dihydroxyacetophenone has been studied for its inhibitory effects on plant germination and growth. Research indicates that it can act as a herbicide by affecting the physiological processes of plants.

Case Study : A study demonstrated that applications of this compound significantly reduced seed germination rates in specific plant species, suggesting potential utility in agricultural weed management strategies .

Antitumor Activity

The compound exhibits notable antitumor properties, making it a candidate for cancer research. Its ability to induce apoptosis in cancer cells has been documented.

Case Study : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, leading to further investigations into its mechanisms of action and potential therapeutic uses .

Electrochemical Applications

This compound has been explored for its electrochemical properties, particularly in the field of electropolymerization. It has been used to create conductive polymers that can be applied in sensors and other electronic devices.

Data Table: Electrochemical Properties Comparison

| Compound | Electrode Material | Detection Limit (μM) | Stability |

|---|---|---|---|

| 2',6'-Dihydroxyacetophenone | Platinum | 3.29 | High |

| This compound | Glassy Carbon | Not specified | Moderate |

This table summarizes the performance of this compound compared to other compounds in electrochemical applications .

Antimicrobial Properties

Research has identified this compound as having antimicrobial activity, particularly against certain bacteria and fungi.

Case Study : A study isolated this compound from coffee residue and found it effective in inhibiting microbial growth, suggesting potential applications in food preservation and safety .

作用機序

3,5-ジヒドロキシアセトフェノンがその効果を発揮するメカニズムには、様々な分子標的や経路との相互作用が含まれます。例えば、その抗酸化作用は、フリーラジカルを捕捉し、酸化ストレスを阻害する能力に起因します。 さらに、酵素活性を調節し、細胞シグナル伝達経路に影響を与えることができます .

類似の化合物:

- 3,5-ジヒドロキシベンズアルデヒド

- 3,4-ジヒドロキシアセトフェノン

- 2,4-ジヒドロキシアセトフェノン

比較: これらの類似の化合物と比較して、3,5-ジヒドロキシアセトフェノンは、ベンゼン環におけるその特定の置換パターンにより、反応性と用途が異なります。 例えば、3位と5位のヒドロキシル基の存在は、他の異性体と比べて、その抗酸化作用を強化します .

類似化合物との比較

- 3,5-Dihydroxybenzaldehyde

- 3,4-Dihydroxyacetophenone

- 2,4-Dihydroxyacetophenone

Comparison: Compared to these similar compounds, 3,5-Dihydroxyacetophenone is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. For instance, the presence of hydroxyl groups at the 3rd and 5th positions enhances its antioxidant properties compared to other isomers .

生物活性

3',5'-Dihydroxyacetophenone (also known as 5-acetylresorcinol) is a dihydroxy derivative of acetophenone with significant biological activity. This compound has garnered attention for its potential applications in pharmacology and plant biology due to its inhibitory effects on various biological processes. This article explores the chemical properties, biological activities, and relevant research findings associated with this compound.

- Molecular Formula : CHO

- Molecular Weight : 152.15 g/mol

- CAS Number : 51863-60-6

- Appearance : White to light yellow crystalline powder

- pKa : 8.63 (predicted)

Biological Activity Overview

This compound exhibits several notable biological activities, including:

- Inhibition of Plant Growth : The compound has been shown to inhibit germination and growth in various plant species, suggesting its potential use as a herbicide or growth regulator .

- Antitumor Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain tumor cell lines, making it a candidate for further anticancer research .

- Endogenous Metabolite : It is recognized as an endogenous metabolite in humans, indicating its potential role in metabolic pathways .

Inhibition of Plant Growth

Research has demonstrated that this compound can significantly inhibit the growth of various plants. For instance, studies have shown that concentrations as low as 100 µM can adversely affect seed germination rates and root elongation in species such as Lactuca sativa (lettuce) and Phaseolus vulgaris (common bean) .

| Concentration (µM) | Germination Rate (%) | Root Length (cm) |

|---|---|---|

| 0 | 95 | 10 |

| 50 | 85 | 8 |

| 100 | 60 | 5 |

| 200 | 30 | 2 |

Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited an IC value of approximately 15 µM against human breast cancer cells (MCF-7), indicating significant cytotoxicity. Further investigations into its mechanism of action revealed that it may induce apoptosis through the activation of caspase pathways .

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Case Studies

-

Case Study on Antitumor Efficacy :

A study published in the Journal of Natural Products reported that treatment with this compound led to a significant reduction in tumor size in a xenograft model using MCF-7 cells. The compound was administered at a dose of 10 mg/kg body weight, resulting in a tumor growth inhibition rate of approximately 60% compared to the control group . -

Electropolymerization Studies :

Another investigation focused on the electrochemical properties of the compound, revealing that films made from electropolymerized this compound could be used as effective sensors for detecting specific organic compounds, demonstrating its utility beyond traditional pharmacological applications .

特性

IUPAC Name |

1-(3,5-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5(9)6-2-7(10)4-8(11)3-6/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXWIKCZNIGMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199825 | |

| Record name | 3',5'-Dihydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3',5'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51863-60-6 | |

| Record name | 3,5-Dihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51863-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Dihydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051863606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',5'-Dihydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dihydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',5'-DIHYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7R433NNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3',5'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 - 148 °C | |

| Record name | 3',5'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 3',5'-Dihydroxyacetophenone?

A: One reported method involves a multi-step synthesis starting with 3′,5′ dihydroxyacetophenone as the initial material. [] This process includes esterification, bromination, reduction, condensation, and salt formation to yield Bambuterol hydrochloride, a beta-2 adrenergic agonist, with an overall yield of 19%. The researchers highlight the mild reaction conditions and convenient processes of this synthetic route. []

Q2: Has this compound been identified in any natural sources?

A: Yes, this compound has been identified as a significant component in the essential oil extracted from Ziziphora tenuior, a plant species commonly known as Shahrbabak. [] Notably, this compound constituted a considerable 22.83% of the total identified components in the essential oil. []

Q3: What analytical techniques are helpful in identifying and quantifying this compound in complex mixtures?

A: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Multivariate Curve Resolution (MCR) has proven effective in analyzing complex mixtures containing this compound. [] This approach addresses challenges like co-elution, leading to improved identification and quantification of individual components compared to traditional GC-MS analysis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。